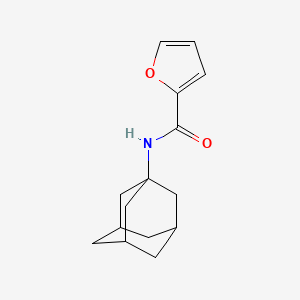![molecular formula C20H26N4O4 B5161083 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5161083.png)
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a specific protein kinase that is involved in several biological pathways.
Wirkmechanismus
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide inhibits the activity of a specific protein kinase by binding to its ATP-binding site. This prevents the protein kinase from phosphorylating its substrate, which is required for its biological activity. By inhibiting the activity of this protein kinase, this compound can modulate several biological pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by blocking the activity of a specific protein kinase that is involved in cell division. This compound can also modulate the immune response by inhibiting the activity of a protein kinase that is involved in inflammation. In addition, it can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of a specific protein kinase, which allows researchers to study the role of this protein kinase in various biological pathways. This compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects may be dependent on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide. One area of research is to investigate the role of this compound in other biological pathways, such as autophagy and DNA damage repair. Another area of research is to develop more potent and selective inhibitors of this protein kinase that can be used in cancer therapy. Finally, researchers can investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
This compound is a potent and selective inhibitor of a specific protein kinase that is involved in several biological pathways. It has several scientific research applications, including cancer research and inflammation studies. This compound has biochemical and physiological effects that can modulate various biological pathways. Although there are some limitations to using this compound in lab experiments, it has several advantages, such as stability and ease of synthesis. There are several future directions for research on this compound, including investigating its role in other biological pathways and developing more potent and selective inhibitors.
Synthesemethoden
The synthesis of 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves several steps. The starting material is 2-amino-N-(2-chloroethyl)benzamide, which is reacted with 1-(methoxyacetyl)piperidine to form an intermediate. This intermediate is then reacted with 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is widely used in scientific research to study the role of protein kinases in various biological pathways. It has been shown to inhibit the activity of a specific protein kinase that is involved in cell growth, differentiation, and survival. This compound is also used to investigate the role of protein kinases in cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(2-pyrazol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-27-15-19(25)23-12-7-16(8-13-23)28-18-6-3-2-5-17(18)20(26)21-10-14-24-11-4-9-22-24/h2-6,9,11,16H,7-8,10,12-15H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEYMFZJIKMFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5161013.png)


![4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide](/img/structure/B5161028.png)
![4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5161039.png)
![ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate](/img/structure/B5161041.png)

![3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5161056.png)

![ethyl 6-methyl-4-{2-[2-(4-morpholinyl)-2-oxoethoxy]-1-naphthyl}-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5161068.png)



![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)
